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  • Product: 5-Bromo-4-fluoro-2-methoxybenzaldehyde
  • CAS: 923281-65-6

Core Science & Biosynthesis

Foundational

5-Bromo-4-fluoro-2-methoxybenzaldehyde synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-methoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-4-fluoro-2-methoxybenzaldehyde is a key building blo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoro-2-methoxybenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its unique electronic and steric properties imparted by the substituted benzaldehyde core. This guide provides a comprehensive overview of a viable synthetic pathway to this molecule. It is designed for chemistry professionals, offering a deep dive into the strategic considerations for synthesis, detailed experimental protocols, and an analysis of the underlying reaction mechanisms. The presented route emphasizes regioselectivity and practical execution in a laboratory setting.

Introduction: Significance of 5-Bromo-4-fluoro-2-methoxybenzaldehyde

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of complex organic molecules. The specific substitution pattern of 5-Bromo-4-fluoro-2-methoxybenzaldehyde, featuring a bromine atom, a fluorine atom, and a methoxy group, offers a versatile platform for further chemical modifications. The bromine atom is particularly amenable to cross-coupling reactions, while the fluorine and methoxy groups modulate the reactivity and physicochemical properties of the aromatic ring. This makes the title compound a valuable precursor for the development of novel pharmaceuticals and advanced materials.[1][2]

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of 5-Bromo-4-fluoro-2-methoxybenzaldehyde suggests a pathway that sequentially introduces the functional groups onto a simpler, commercially available starting material. The aldehyde functionality can be installed via a formylation reaction. The bromine and fluorine substituents can be present in the starting material or introduced through electrophilic aromatic substitution. A plausible disconnection approach is illustrated below.

G target 5-Bromo-4-fluoro-2-methoxybenzaldehyde intermediate1 Formylation target->intermediate1 C-C bond formation intermediate2 Bromination intermediate1->intermediate2 Electrophilic Aromatic Substitution starting_material 2-Fluoro-4-methoxybenzaldehyde intermediate2->starting_material Starting Material G A 3-Fluoroanisole B 4-Bromo-2-fluoro-1-methoxybenzene A->B NBS, Acetonitrile C 5-Bromo-4-fluoro-2-methoxybenzaldehyde B->C 1. n-BuLi, THF, -78°C 2. DMF

Caption: Proposed synthesis pathway for 5-Bromo-4-fluoro-2-methoxybenzaldehyde.

Step 1: Bromination of 3-Fluoroanisole

The initial step involves the regioselective bromination of 3-fluoroanisole. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-para director. The para position to the strongly activating methoxy group is the most favored site for bromination.

Experimental Protocol:

  • To a solution of 3-fluoroanisole (1.0 eq.) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-fluoro-1-methoxybenzene.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
3-Fluoroanisole126.120.11.0
N-Bromosuccinimide177.980.1051.05
Acetonitrile--Solvent
Step 2: Formylation via Ortho-Lithiation

The final step is the introduction of the aldehyde group. A directed ortho-metalation (DoM) strategy is highly effective for this transformation. The methoxy group directs the lithiation to the adjacent ortho position (C2). Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde.

Experimental Protocol:

  • Dissolve 4-Bromo-2-fluoro-1-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 5-Bromo-4-fluoro-2-methoxybenzaldehyde.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
4-Bromo-2-fluoro-1-methoxybenzene205.010.051.0
n-Butyllithium64.060.0551.1
N,N-Dimethylformamide73.090.0751.5
Anhydrous THF--Solvent

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Electrophilic Aromatic Bromination

The bromination of 3-fluoroanisole with NBS proceeds via a standard electrophilic aromatic substitution mechanism. The methoxy group, being a powerful electron-donating group, activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. The fluorine atom, although deactivating due to its high electronegativity, also directs ortho and para. The directing effects of the methoxy group are dominant, leading to preferential bromination at the C4 position (para to the methoxy group).

G cluster_0 Electrophilic Bromination A 3-Fluoroanisole B Resonance-stabilized carbocation A->B + Br+ C 4-Bromo-2-fluoro-1-methoxybenzene B->C - H+

Caption: Mechanism of electrophilic bromination.

Directed Ortho-Metalation and Formylation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group in 4-Bromo-2-fluoro-1-methoxybenzene acts as a directed metalating group (DMG). It coordinates to the n-butyllithium, delivering the base to the adjacent ortho proton. This results in the formation of a lithiated intermediate. This highly reactive organolithium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate collapses upon aqueous workup to yield the final aldehyde product. The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions, such as the competing halogen-metal exchange at the bromine-substituted position. [3]

G cluster_1 Ortho-Lithiation and Formylation D 4-Bromo-2-fluoro-1-methoxybenzene E Ortho-lithiated intermediate D->E + n-BuLi F Tetrahedral intermediate E->F + DMF G 5-Bromo-4-fluoro-2-methoxybenzaldehyde F->G Aqueous workup

Sources

Exploratory

5-Bromo-4-fluoro-2-methoxybenzaldehyde safety and handling

An In-Depth Technical Guide to the Safety and Handling of 5-Bromo-4-fluoro-2-methoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 5-Bromo-4-fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Bromo-4-fluoro-2-methoxybenzaldehyde. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally similar halogenated aromatic aldehydes and established best practices for laboratory safety. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.

Chemical Identity and Physical Properties

5-Bromo-4-fluoro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C₈H₆BrFO₂ and a molecular weight of approximately 233.03 g/mol .[1] It is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.[2]

Note: The physical properties listed below are based on available data for 5-Bromo-4-fluoro-2-methoxybenzaldehyde and closely related isomers. These values should be considered estimates and handled with appropriate caution.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight ~233.03 g/mol [1]
Appearance White to yellow crystalline powder/solid[2][3]
Melting Point 100-105 °C (for 2-Bromo-4-fluoro-5-methoxybenzaldehyde)[4]
Boiling Point Data not available
Solubility Soluble in organic solvents

Hazard Identification and Risk Assessment

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]

Aldehydes as a class are reactive electrophiles that can be cytotoxic.[6] Inhalation can lead to airway constriction, and skin contact may cause dermatitis or allergic reactions.[6]

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach is essential when handling this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All work with 5-Bromo-4-fluoro-2-methoxybenzaldehyde, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following table summarizes the minimum requirements.

PPE TypeSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[6][8]Provides resistance to incidental splashes of aromatic and halogenated compounds. Latex gloves are not recommended due to poor chemical resistance.[6]
Eye Protection Chemical splash goggles.[9]Protects against splashes and airborne particles. Safety glasses are insufficient.
Body Protection A lab coat must be worn.[10]Protects skin and personal clothing from contamination.
Respiratory Not required if handled in a fume hood.A respirator may be necessary for large spills or if work outside a fume hood is unavoidable.[6]

PPE_Selection Compound 5-Bromo-4-fluoro- 2-methoxybenzaldehyde Gloves Gloves Compound->Gloves Hand Protection Goggles Goggles Compound->Goggles Eye Protection LabCoat LabCoat Compound->LabCoat Body Protection

General Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly. Have spill cleanup materials readily available.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dispensing: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Emergency Procedures

Prompt and correct response to an emergency is crucial.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation develops.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Spill Response

The response to a spill depends on its size and location.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large Cleanup 1. Wear appropriate PPE. 2. Cover with absorbent material. 3. Collect into a sealed container. SmallSpill->Cleanup Evacuate 1. Evacuate the area. 2. Alert others. 3. Contact Emergency Services. LargeSpill->Evacuate Dispose Dispose of as halogenated organic waste. Cleanup->Dispose

For a small spill within a fume hood:

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Cover the spill with an inert absorbent material like vermiculite or sand.[12]

  • Carefully scoop the material into a sealable container.

  • Wipe the area with a suitable solvent and then with soap and water.

  • Label the container as "Halogenated Organic Waste" and dispose of it according to institutional guidelines.[12]

For a large spill or any spill outside of a fume hood:

  • Evacuate the immediate area and alert nearby personnel.[13]

  • Confine the spill area by closing doors.[13]

  • Contact your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Stability and Reactivity

  • Stability: Stable under recommended storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

Waste Disposal

5-Bromo-4-fluoro-2-methoxybenzaldehyde is a halogenated organic compound and must be disposed of as hazardous waste.

  • Do not pour down the drain. [7]

  • Collect waste in a designated, properly labeled "Halogenated Organic Waste" container.[7]

  • Ensure the waste container is kept closed when not in use and is stored in a well-ventilated area.

  • Follow all local, state, and federal regulations for hazardous waste disposal. High-temperature incineration is a common disposal method for such compounds.[14]

References

  • The Good Scents Company. (n.d.). ortho-anisaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Absin. (n.d.). 5-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Princeton EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • EHSO. (2025). Spill Control/Emergency Response. Retrieved from [Link]

  • MDPI. (2023). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • PubMed. (2006). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends. Retrieved from [Link]

  • UAH. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • ResearchGate. (2024). Halogenated Aromatic Compounds. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-4-fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Versatile Building Block 5-Bromo-4-fluoro-2-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

5-Bromo-4-fluoro-2-methoxybenzaldehyde is a key aromatic aldehyde intermediate, distinguished by its unique substitution pattern that confers a high degree of reactivity and synthetic versatility.[1] Its structure, featuring a bromine atom, a fluorine atom, a methoxy group, and an aldehyde functionality, makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1] The presence of two different halogen atoms at positions activated by the electron-withdrawing aldehyde group opens up avenues for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the precise introduction of a wide array of functional groups.

This guide provides an in-depth exploration of the nucleophilic substitution reactions involving 5-Bromo-4-fluoro-2-methoxybenzaldehyde. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to effectively utilize this compound in their synthetic endeavors, with a particular focus on its application in the development of novel therapeutic agents such as kinase inhibitors.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The reactivity of 5-Bromo-4-fluoro-2-methoxybenzaldehyde in nucleophilic aromatic substitution is governed by the electronic effects of its substituents. The aldehyde group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the aldehyde. In this molecule, both the fluorine at C-4 (para) and the bromine at C-5 are positioned to be displaced.

The SNAr Mechanism

Nucleophilic aromatic substitution on this substrate proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine or bromine), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group. This step is typically fast.[2]

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext];

substrate [label="5-Bromo-4-fluoro-2-methoxybenzaldehyde"]; nucleophile [label="Nu⁻"]; meisenheimer [label="Meisenheimer Complex (Resonance Stabilized)"]; product [label="Substituted Product"]; leaving_group [label="F⁻"];

substrate -> meisenheimer [label="+ Nu⁻ (rate-determining)"]; meisenheimer -> product [label="- F⁻ (fast)"]; } caption: "General SNAr Mechanism"

Regioselectivity: Fluorine vs. Bromine Displacement

In SNAr reactions, the rate of displacement of halogens generally follows the order F > Cl > Br > I.[3] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[3] Since the formation of the Meisenheimer complex is the rate-determining step, the C-F bond strength is less critical than the activation of the carbon atom towards nucleophilic attack.[3]

Therefore, in reactions with 5-Bromo-4-fluoro-2-methoxybenzaldehyde, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the displacement of the fluorine atom.

dot graph "Regioselectivity" { rankdir="LR"; node [shape=plaintext];

substrate [label="5-Bromo-4-fluoro-2-methoxybenzaldehyde"]; nucleophile [label="Nu⁻"]; product_F_sub [label="4-Nu-5-bromo-2-methoxybenzaldehyde (Major Product)"]; product_Br_sub [label="5-Nu-4-fluoro-2-methoxybenzaldehyde (Minor Product)"];

substrate -> product_F_sub [label="Attack at C-4 (Favored)"]; substrate -> product_Br_sub [label="Attack at C-5 (Disfavored)"]; } caption: "Predicted Regioselectivity"

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted benzaldehydes are pivotal intermediates in the synthesis of kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment. The aldehyde functionality can be readily transformed into various pharmacophoric groups, while the substituted aromatic ring can engage in key interactions within the ATP-binding pocket of kinases. The ability to introduce diverse functionalities via SNAr on the 5-Bromo-4-fluoro-2-methoxybenzaldehyde core makes it a valuable starting material for generating libraries of potential kinase inhibitors.

Experimental Protocols

The following protocols are provided as representative examples for conducting nucleophilic substitution reactions on 5-Bromo-4-fluoro-2-methoxybenzaldehyde. It is recommended that for each new nucleophile, the reaction conditions be optimized to maximize yield and purity.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use. 5-Bromo-4-fluoro-2-methoxybenzaldehyde and related compounds may be harmful if swallowed, cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[4][5][6][7]

Protocol 1: Substitution with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 4-amino-5-bromo-2-methoxybenzaldehyde derivatives.

Materials:

  • 5-Bromo-4-fluoro-2-methoxybenzaldehyde

  • Piperidine (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-fluoro-2-methoxybenzaldehyde (1.0 eq).

  • Add the amine nucleophile (1.2-1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-bromo-2-methoxybenzaldehyde derivative.

Table 1: Representative Conditions for Amination

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
PiperidineK₂CO₃DMF10012-245-Bromo-2-methoxy-4-(piperidin-1-yl)benzaldehyde
MorpholineCs₂CO₃DMSO11012-245-Bromo-4-morpholino-2-methoxybenzaldehyde
AnilineK₂CO₃DMF12024-485-Bromo-4-(phenylamino)-2-methoxybenzaldehyde
Protocol 2: Substitution with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines a general procedure for the synthesis of 4-thioether-5-bromo-2-methoxybenzaldehyde derivatives.

Materials:

  • 5-Bromo-4-fluoro-2-methoxybenzaldehyde

  • Thiophenol (or other thiol nucleophile)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous DMF.

  • If using K₂CO₃ (2.0 eq), add it directly to the solution. If using NaH (1.1 eq, 60% dispersion in mineral oil), add it portion-wise at 0 °C and stir for 30 minutes at room temperature to form the thiolate.

  • Add a solution of 5-Bromo-4-fluoro-2-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench by the addition of water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-thioether-5-bromo-2-methoxybenzaldehyde.

Protocol 3: Substitution with Alkoxide Nucleophiles (e.g., Methoxide)

This protocol is adapted from a patented procedure for a similar substrate and describes the synthesis of 4,5-dialkoxy-2-methoxybenzaldehyde derivatives.[8]

Materials:

  • 5-Bromo-4-fluoro-2-methoxybenzaldehyde

  • Methanol (or other alcohol)

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-4-fluoro-2-methoxybenzaldehyde (1.0 eq) in the corresponding alcohol (e.g., methanol).

  • Add potassium carbonate (2.0-3.0 eq).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded];

start [label="Start"]; reaction_setup [label="Reaction Setup:\n- 5-Bromo-4-fluoro-2-methoxybenzaldehyde\n- Nucleophile\n- Base\n- Solvent"]; reaction [label="Reaction:\n- Stirring\n- Heating (if necessary)\n- Monitor by TLC/LC-MS"]; workup [label="Aqueous Work-up:\n- Quench with water\n- Extraction with organic solvent"]; purification [label="Purification:\n- Column Chromatography\n- Crystallization"]; characterization [label="Characterization:\n- NMR\n- MS\n- IR"]; end [label="End"];

start -> reaction_setup; reaction_setup -> reaction; reaction -> workup; workup -> purification; purification -> characterization; characterization -> end; } caption: "General Experimental Workflow"

Conclusion

5-Bromo-4-fluoro-2-methoxybenzaldehyde is a highly valuable and versatile building block for organic synthesis. Its reactivity in nucleophilic aromatic substitution reactions, with a predictable preference for displacement of the fluorine atom, allows for the straightforward introduction of a wide range of functionalities. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound, particularly in the context of drug discovery and the development of novel kinase inhibitors. As with any synthetic procedure, careful optimization of reaction conditions is key to achieving high yields and purity of the desired products.

References

  • EvitaChem. (n.d.). Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145).
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-5-methoxybenzaldehyde 97%.
  • Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Google Patents. (2014). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • Google Patents. (1985). US4551557A - Bromination of substituted benzaldehydes.
  • MCE. (n.d.). 5-Fluoro-2-methoxybenzaldehyde (5-Fluoro-O-Anisaldehyde) | Biochemical Reagent.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • ChemicalBook. (2025). 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety Data Sheet.
  • WuXi Biology. (n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Last Minute Lecture. (2025). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Unknown. (n.d.). Nucleophilic Aromatic Substitution.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Fragrance Safety. (2023). methoxybenzaldehyde, CAS Registry Number 135-02-4.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • IGC. (n.d.). SNAr Solvents and Reagents.
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  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
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Application

Application Notes and Protocols: Strategic Formylation of 5-Bromo-4-fluoro-2-methoxybenzaldehyde Precursors

Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry 5-Bromo-4-fluoro-2-methoxybenzaldehyde is a key building block in the synthesis of complex organic molecules, particularly in the realm o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry

5-Bromo-4-fluoro-2-methoxybenzaldehyde is a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique substitution pattern, featuring a delicate interplay of electronic and steric effects, makes it a valuable precursor for a range of therapeutic agents. The strategic introduction of the formyl group onto a polysubstituted benzene ring is a critical transformation that requires a nuanced understanding of reaction mechanisms and directing group effects. This guide provides a comprehensive overview of the formylation of precursors to 5-Bromo-4-fluoro-2-methoxybenzaldehyde, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Considerations for Formylation: Navigating Directing Group Effects

The regioselectivity of electrophilic aromatic substitution reactions, such as formylation, is dictated by the electronic nature of the substituents already present on the aromatic ring.[1] In the case of precursors to 5-Bromo-4-fluoro-2-methoxybenzaldehyde, the interplay between the methoxy (-OCH3), bromo (-Br), and fluoro (-F) groups is paramount.

  • Methoxy Group (-OCH3): A strongly activating, ortho-, para- directing group due to its ability to donate electron density into the ring via resonance.[2]

  • Bromo (-Br) and Fluoro (-F) Groups: These halogens are deactivating yet ortho-, para- directing.[3] Their deactivating nature stems from their inductive electron withdrawal, while their directing effect is a consequence of electron donation to the ring through resonance.

When multiple substituents are present, the most activating group typically governs the position of electrophilic attack.[4] For a precursor like 4-bromo-3-fluoro-1-methoxybenzene, the powerful ortho-, para- directing influence of the methoxy group is expected to be the dominant factor.

Recommended Formylation Strategies

Given the electron-rich nature of the likely precursor, several formylation methods are viable. The choice of method often depends on the desired scale, available reagents, and tolerance for specific reaction conditions. Here, we detail two robust and widely applicable protocols: the Rieche Formylation and Directed ortho-Lithiation.

Rieche Formylation: A Mild and Selective Approach

The Rieche formylation is particularly well-suited for electron-rich aromatic compounds, including phenols and their ethers.[5] It employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), offering good to excellent yields and high regioselectivity.[6][7][8]

Reaction Mechanism:

The reaction proceeds through the formation of a dichloromethyl cation equivalent, which is a potent electrophile. The Lewis acid activates the dichloromethyl methyl ether, facilitating the electrophilic attack on the electron-rich aromatic ring. The regioselectivity is often controlled by the coordination of the Lewis acid to the oxygen atom of the methoxy group, directing the formylation to the ortho position.

Diagram: Rieche Formylation Workflow

Rieche_Workflow Precursor 4-Bromo-3-fluoro-1-methoxybenzene in CH₂Cl₂ Cooling Cool to 0 °C (Ice Bath) Precursor->Cooling TiCl4_Addition Slow addition of TiCl₄ Cooling->TiCl4_Addition DCM_Ether_Addition Slow addition of Dichloromethyl methyl ether TiCl4_Addition->DCM_Ether_Addition Reaction Stir at 0-10 °C (Monitor by TLC) DCM_Ether_Addition->Reaction Quench Quench with sat. NaHCO₃ (aq) Reaction->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 5-Bromo-4-fluoro-2- methoxybenzaldehyde Purification->Product

Caption: Workflow for Rieche Formylation.

Detailed Protocol: Rieche Formylation of 4-Bromo-3-fluoro-1-methoxybenzene

This protocol is adapted from a similar transformation of p-bromoanisole.[9]

Materials:

  • 4-Bromo-3-fluoro-1-methoxybenzene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-3-fluoro-1-methoxybenzene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (2.0 eq) dropwise to the stirred solution.

  • After 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature between 0-10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a vigorously stirred, chilled saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-Bromo-4-fluoro-2-methoxybenzaldehyde.

Table 1: Rieche Formylation Reaction Parameters

ParameterValue
Precursor 4-Bromo-3-fluoro-1-methoxybenzene
Formylating Agent Dichloromethyl methyl ether
Lewis Acid Titanium tetrachloride
Solvent Dichloromethane
Temperature 0-10 °C
Reaction Time 1-2 hours
Work-up Aqueous NaHCO₃ quench
Purification Column Chromatography
Directed ortho-Lithiation: A Powerful Tool for Regiocontrol

Directed ortho-lithiation is a highly effective strategy for the regioselective functionalization of aromatic rings.[10][11][12] The methoxy group is a potent directing group, facilitating deprotonation at the adjacent ortho position by a strong organolithium base, such as n-butyllithium or sec-butyllithium. The resulting aryllithium species can then be trapped with a suitable formylating agent, like N,N-dimethylformamide (DMF), to yield the desired aldehyde.[10][13]

Reaction Mechanism:

The reaction is initiated by the coordination of the organolithium base to the oxygen of the methoxy group. This brings the base in close proximity to the ortho proton, facilitating its abstraction. The resulting aryllithium intermediate is then quenched with DMF to form a tetrahedral intermediate, which upon acidic work-up, hydrolyzes to the aldehyde.

Diagram: Directed ortho-Lithiation Workflow

Lithiation_Workflow Precursor_THF 4-Bromo-3-fluoro-1-methoxybenzene in anhydrous THF Cooling_LowTemp Cool to -78 °C (Dry Ice/Acetone) Precursor_THF->Cooling_LowTemp BuLi_Addition Slow addition of sec-BuLi Cooling_LowTemp->BuLi_Addition Stirring Stir at -78 °C BuLi_Addition->Stirring DMF_Quench Quench with anhydrous DMF Stirring->DMF_Quench Warm_to_RT Warm to Room Temperature DMF_Quench->Warm_to_RT Acidic_Workup Acidic Work-up (e.g., sat. NH₄Cl) Warm_to_RT->Acidic_Workup Extraction_Purification Extraction and Purification Acidic_Workup->Extraction_Purification Product_Lithiation 5-Bromo-4-fluoro-2- methoxybenzaldehyde Extraction_Purification->Product_Lithiation

Caption: Workflow for Directed ortho-Lithiation.

Detailed Protocol: Directed ortho-Lithiation of 4-Bromo-3-fluoro-1-methoxybenzene

Materials:

  • 4-Bromo-3-fluoro-1-methoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add 4-bromo-3-fluoro-1-methoxybenzene (1.0 eq) to the cooled THF.

  • Slowly add sec-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Table 2: Directed ortho-Lithiation Reaction Parameters

ParameterValue
Precursor 4-Bromo-3-fluoro-1-methoxybenzene
Base sec-Butyllithium
Formylating Agent N,N-Dimethylformamide (DMF)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 2-3 hours
Work-up Aqueous NH₄Cl quench
Purification Column Chromatography

Alternative Formylation Methods

While the Rieche and ortho-lithiation methods are highly recommended, other classical formylation reactions can also be considered, although they may present challenges in terms of regioselectivity and reaction conditions with this specific substrate.

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[14][15][16] While effective, it can sometimes lead to mixtures of isomers with polysubstituted systems.

  • Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like trifluoroacetic acid.[17][18][19] It is most effective for highly activated substrates like phenols and can require harsh conditions.[17]

Purification and Characterization

Purification of the final product is typically achieved by column chromatography on silica gel.[20] The identity and purity of 5-Bromo-4-fluoro-2-methoxybenzaldehyde can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aldehyde proton and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group.

Safety Considerations

  • Titanium tetrachloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).[5]

  • Dichloromethyl methyl ether is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.[5]

  • Organolithium reagents like sec-BuLi are pyrophoric and must be handled under an inert atmosphere using proper syringe techniques.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The successful formylation of precursors to 5-Bromo-4-fluoro-2-methoxybenzaldehyde hinges on a strategic approach that considers the directing effects of the substituents on the aromatic ring. Both the Rieche formylation and directed ortho-lithiation offer reliable and regioselective routes to this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently synthesize this key building block for a wide range of applications in medicinal chemistry and materials science.

References

  • Schall, A. and Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.
  • Hamilton et al. (n.d.). U.S.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]

  • MDPI. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of anisole with long-chain carboxylic acids over wide pore zeolites. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973.
  • designer-drug.com. (n.d.). Aromatic Formylation Using Triformamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Cagniant, P., & Cagniant, D. (1975). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1, (13), 1252-1256.
  • European Patent Office. (n.d.). FORMYLATION PROCESS FOR AROMATIC ALDEHYDES - EP 0690835 B1. Retrieved from [Link]

  • Science of Synthesis. (n.d.).
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4059–4062.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • MDPI. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • ResearchGate. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • PubMed Central. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • PubMed. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

  • Google Patents. (n.d.). US5294744A - Formylation process for aromatic aldehydes.
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Method

Application Notes and Protocols: The Strategic Use of 5-Bromo-4-fluoro-2-methoxybenzaldehyde in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a pivotal class of enzymes that govern a multitude of cellular processes, and their dysregulation is a well-established driver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a pivotal class of enzymes that govern a multitude of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery. This document provides an in-depth guide to the application of 5-Bromo-4-fluoro-2-methoxybenzaldehyde , a versatile and strategically functionalized building block, in the synthesis of novel kinase inhibitors. We will explore its chemical reactivity, provide detailed synthetic protocols for its incorporation into privileged kinase inhibitor scaffolds, and outline methods for the biological evaluation of the resulting compounds. The unique substitution pattern of this benzaldehyde derivative offers medicinal chemists a powerful tool for scaffold elaboration and the fine-tuning of structure-activity relationships (SAR).

Introduction: The Rationale for 5-Bromo-4-fluoro-2-methoxybenzaldehyde in Kinase Inhibitor Design

5-Bromo-4-fluoro-2-methoxybenzaldehyde is an aromatic aldehyde that serves as a valuable starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[3] Its utility stems from the specific arrangement of its functional groups, each contributing to its synthetic versatility and potential for generating potent and selective inhibitors:

  • The Aldehyde Group: This is a key reactive handle for the construction of various heterocyclic ring systems that are common cores of kinase inhibitors, such as pyrimidines, pyridines, and imidazoles.[1]

  • The Bromo Substituent: The bromine atom is a versatile functional group that can be readily modified through a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of diverse substituents to probe the solvent-exposed regions of the kinase ATP-binding site, thereby modulating potency and selectivity.

  • The Fluoro Substituent: The presence of a fluorine atom can significantly impact the physicochemical properties of a molecule. It can enhance metabolic stability, increase binding affinity through favorable interactions with the kinase active site, and modulate the pKa of nearby functional groups.

  • The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its orientation can influence the conformation of the molecule, which is critical for effective binding to the target kinase.

The combination of these features makes 5-Bromo-4-fluoro-2-methoxybenzaldehyde an attractive starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization in kinase inhibitor discovery programs.

Synthetic Pathways and Protocols

The primary synthetic utility of 5-Bromo-4-fluoro-2-methoxybenzaldehyde lies in its ability to participate in condensation and cyclization reactions to form the core of various kinase inhibitor scaffolds. A representative workflow involves an initial condensation reaction to form a key heterocyclic intermediate, which can then be further diversified via cross-coupling reactions at the bromine position.

Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

This protocol is adapted from established methods for the synthesis of pyrazolopyrimidine-based kinase inhibitors from substituted benzaldehydes.[1] This class of compounds is known to target a range of kinases by mimicking the adenine region of ATP.

Experimental Protocol: Condensation with 3-Amino-1H-pyrazole

  • Objective: To synthesize the pyrazolopyrimidine core, a common scaffold in kinase inhibitors.[1]

  • Materials:

    • 5-Bromo-4-fluoro-2-methoxybenzaldehyde

    • 3-Amino-1H-pyrazole

    • Anhydrous Ethanol

    • Glacial Acetic Acid (catalyst)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • To a solution of 5-Bromo-4-fluoro-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

    • Heat the reaction mixture to reflux (approximately 78°C) and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent side reactions involving water with the aldehyde and the intermediate imine.

  • Glacial Acetic Acid: The acid catalyst protonates the aldehyde carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the pyrazole.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial condensation and the subsequent cyclization and aromatization steps to form the pyrazolopyrimidine ring system.

Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyrazolopyrimidine core serves as a handle for introducing further molecular complexity and for exploring structure-activity relationships. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Objective: To introduce a new aryl or heteroaryl group at the bromine position to probe for additional binding interactions with the target kinase.

  • Materials:

    • Synthesized bromo-pyrazolopyrimidine intermediate

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Solvent system (e.g., 1,4-dioxane and water)

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Nitrogen or Argon source

  • Procedure:

    • To a Schlenk flask, add the bromo-pyrazolopyrimidine intermediate, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst degradation.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start 5-Bromo-4-fluoro- 2-methoxybenzaldehyde Intermediate Bromo-Pyrazolopyrimidine Intermediate Start->Intermediate Condensation with 3-Amino-1H-pyrazole Final_Product Diversified Kinase Inhibitor Intermediate->Final_Product Suzuki-Miyaura Coupling

Caption: General synthetic workflow for kinase inhibitor synthesis.

Biological Evaluation: In Vitro Kinase Inhibition Assays

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. Standard in vitro kinase inhibition assays are used to determine the potency of the compounds against the target kinase.

Protocol: A General In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This protocol provides a general framework. Specific buffer conditions, enzyme and substrate concentrations, and incubation times will need to be optimized for the specific kinase being targeted.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.

  • Materials:

    • Synthesized kinase inhibitors (dissolved in DMSO)

    • Recombinant target kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase reaction buffer

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

    • Multi-well plates (e.g., 384-well)

    • Plate reader capable of luminescence detection

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase reaction buffer.

    • Kinase Reaction:

      • Add the kinase, substrate, and test compound to the wells of the multi-well plate.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the reaction at the optimal temperature (often 30°C or room temperature) for a set period (e.g., 60 minutes).

    • Signal Detection (using ADP-Glo™):

      • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

      • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis:

      • Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the synthetic and biological evaluations should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Representative Synthetic and Biological Data

Compound IDR-Group (from Suzuki Coupling)Yield (%)Kinase X IC₅₀ (nM)
1a Phenyl78520
1b 4-pyridyl72150
1c 3-aminophenyl6545
1d 4-methoxyphenyl81300

Signaling Pathway Context and Mechanism of Action

Kinase inhibitors exert their effects by modulating the activity of specific signaling pathways. For instance, many kinase inhibitors target pathways that are constitutively active in cancer cells, such as the MAPK or PI3K/AKT/mTOR pathways.[1] The compounds synthesized from 5-Bromo-4-fluoro-2-methoxybenzaldehyde would likely act as ATP-competitive inhibitors, binding to the ATP pocket of the target kinase and preventing the phosphorylation of downstream substrates.

Visualizing a Relevant Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Inhibitor Synthesized Kinase Inhibitor (e.g., targeting RAF) Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by a kinase inhibitor.

Conclusion and Future Directions

5-Bromo-4-fluoro-2-methoxybenzaldehyde is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides multiple avenues for synthetic elaboration and for the systematic exploration of structure-activity relationships. The protocols outlined in this document provide a solid foundation for researchers to utilize this building block in their drug discovery efforts. Future work could involve exploring other types of cyclization reactions to generate different heterocyclic cores, as well as employing a broader range of cross-coupling partners to further probe the chemical space around the kinase active site. The ultimate goal is the development of potent, selective, and drug-like kinase inhibitors for the treatment of a wide range of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • National Center for Biotechnology Information. (2024). How protein kinase inhibitors bind to the hinge region of the target protein.
  • EvitaChem. (n.d.). Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145).

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Application

Protocol for the Selective Reduction of the Aldehyde Group in 5-Bromo-4-fluoro-2-methoxybenzaldehyde

An Application Guide for Drug Development Professionals Abstract: This application note provides a comprehensive, field-tested protocol for the chemoselective reduction of the aromatic aldehyde, 5-Bromo-4-fluoro-2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract: This application note provides a comprehensive, field-tested protocol for the chemoselective reduction of the aromatic aldehyde, 5-Bromo-4-fluoro-2-methoxybenzaldehyde, to its corresponding primary alcohol, (5-Bromo-4-fluoro-2-methoxyphenyl)methanol. The resulting benzyl alcohol is a valuable building block in the synthesis of complex organic molecules for pharmaceutical research.[1][2] This guide details the mechanistic rationale for reagent selection, a step-by-step experimental procedure, purification techniques, and critical safety considerations. The protocol is designed for reproducibility and scalability, addressing the needs of researchers in medicinal chemistry and process development.

Introduction and Scientific Rationale

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis.[3] The starting material, 5-Bromo-4-fluoro-2-methoxybenzaldehyde, and its derivatives are integral intermediates in the development of novel therapeutic agents.[2] The corresponding alcohol, (5-bromo-4-fluoro-2-methoxyphenyl)methanol, serves as a key precursor for further functionalization, enabling the construction of diverse molecular scaffolds.

The primary challenge in this synthesis is achieving chemoselective reduction of the aldehyde in the presence of other potentially reactive functional groups on the aromatic ring (bromo, fluoro). This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent, to ensure the aldehyde is preferentially targeted.

Causality of Reagent Selection: NaBH₄ vs. LiAlH₄

The choice of reducing agent is critical for the success of this synthesis. While both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common hydride reagents, their reactivity profiles differ significantly.[4][5][6]

  • Sodium Borohydride (NaBH₄): A milder and more selective agent.[7][8] It is primarily used for the reduction of aldehydes and ketones.[7][9] Its compatibility with protic solvents like methanol and ethanol simplifies the reaction setup and workup.[4] This selectivity is advantageous as it minimizes the risk of side reactions, such as the reduction of the aryl halides, under standard conditions.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent.[4][6] It can reduce a wider array of functional groups, including esters, carboxylic acids, and amides.[5] However, its high reactivity necessitates the use of strictly anhydrous solvents (e.g., THF, diethyl ether) and more stringent safety protocols, as it reacts violently with water and alcohols.[4]

For this specific transformation, NaBH₄ is the superior choice. It provides the necessary reactivity to reduce the aldehyde efficiently without requiring inert atmosphere techniques, making the procedure safer, more convenient, and highly chemoselective.[4][7]

The Reduction Mechanism

The reduction of an aldehyde with sodium borohydride is a two-step process:[7][10]

  • Nucleophilic Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of a hydride ion (H⁻).[5] The hydride, a potent nucleophile, attacks the electrophilic carbon atom of the aldehyde's carbonyl group. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[10][11]

  • Protonation: The resulting alkoxide is then protonated by the protic solvent (in this case, methanol), yielding the primary alcohol product and a methoxyborate byproduct.[5][11] The use of a protic solvent like methanol is crucial as it facilitates this final protonation step automatically during the reaction.[5]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 1-5 grams of starting material and can be adjusted accordingly.

Materials and Equipment
Reagents & Chemicals Equipment
5-Bromo-4-fluoro-2-methoxybenzaldehydeRound-bottom flasks (appropriate sizes)
Sodium borohydride (NaBH₄), ≥98%Magnetic stirrer and stir bars
Methanol (MeOH), ACS gradeIce-water bath
Ethyl acetate (EtOAc), ACS gradeSeparatory funnel
Deionized waterRotary evaporator
1 M Hydrochloric acid (HCl)Thin Layer Chromatography (TLC) plates (silica gel)
Brine (saturated NaCl solution)UV lamp for TLC visualization
Anhydrous sodium sulfate (Na₂SO₄)Glass funnels and filter paper
Silica gel for column chromatographyStandard laboratory glassware
Step-by-Step Methodology

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-4-fluoro-2-methoxybenzaldehyde (e.g., 2.33 g, 10.0 mmol).

  • Add methanol (30 mL) to dissolve the aldehyde. Stir until a clear solution is obtained.

  • Cool the flask in an ice-water bath to 0 °C. Allow the solution to stir at this temperature for 10-15 minutes to ensure thermal equilibrium.

2. Reduction:

  • While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 10-15 minutes.

  • Rationale: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.[7][12] A rapid addition can cause excessive foaming and a dangerous increase in temperature and pressure.

3. Reaction Monitoring:

  • After the addition of NaBH₄ is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting aldehyde spot has been fully consumed.

4. Quenching and Workup:

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • Slowly and carefully add 1 M HCl (approx. 20 mL) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Vigorous gas evolution (H₂) will be observed. Ensure adequate ventilation. The solution should be slightly acidic (pH ~5-6).

  • Rationale: The acid hydrolyzes the borate ester intermediates and destroys any remaining hydride reagent.[13]

5. Extraction and Isolation:

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous solution to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Rationale: The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid or pale oil.

6. Purification:

  • Purify the crude (5-Bromo-4-fluoro-2-methoxyphenyl)methanol by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to afford the final product.

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Substrate 5-Bromo-4-fluoro-2-methoxybenzaldehydeStarting material for the synthesis.
Reducing Agent Sodium Borohydride (NaBH₄)Mild, chemoselective reagent for aldehyde reduction.[7][8]
Equivalents of NaBH₄ 1.1 - 1.5 equivalentsA slight excess ensures complete reaction, compensating for any decomposition in the protic solvent.[8]
Solvent Methanol (MeOH)Dissolves reactants and serves as the proton source for the alkoxide intermediate.[5][11]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming to RT ensures completion.[14]
Reaction Time 1.5 - 2.5 hoursTypically sufficient for complete conversion, monitored by TLC.
Quenching Agent 1 M Hydrochloric Acid (HCl)Neutralizes excess NaBH₄ and hydrolyzes borate byproducts.[13]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the reduction protocol.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A Dissolve Aldehyde in MeOH B Cool to 0 °C in Ice Bath A->B C Add NaBH4 Portion-wise at 0 °C B->C D Stir at 0 °C, then Warm to RT C->D E Monitor by TLC D->E F Cool to 0 °C E->F If Reaction Complete G Quench with 1 M HCl F->G H Remove MeOH (Rotovap) G->H I Extract with Ethyl Acetate H->I J Wash with H2O & Brine I->J K Dry (Na2SO4) & Concentrate J->K L Flash Column Chromatography K->L M Characterize Pure Product (NMR, IR, MS) L->M

Caption: Experimental workflow for the reduction of 5-Bromo-4-fluoro-2-methoxybenzaldehyde.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water, acids, or alcohols.[12][16] It is also corrosive and can cause severe skin burns and eye damage.[12] Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.[15][16]

  • Methanol: A flammable liquid that is toxic if ingested, inhaled, or absorbed through the skin.

  • Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from ignition sources.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Reaction 1. Insufficient NaBH₄ (degraded or not enough equivalents).2. Reaction time too short or temperature too low.1. Add another small portion of NaBH₄ and continue monitoring.2. Increase reaction time or allow to stir at room temperature for longer.
Low Yield 1. Inefficient extraction.2. Loss of product during purification.1. Perform additional extractions from the aqueous layer.2. Use care during column chromatography; do not combine impure fractions.
Uncontrolled Foaming 1. NaBH₄ added too quickly.2. Quenching agent added too fast.1. Ensure slow, portion-wise addition of reagents, especially at the start.2. Ensure the reaction is adequately cooled before and during quenching.

References

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls . eCampusOntario Pressbooks. [Link]

  • Sodium Borohydride Reduction of Benzoin . University of Manitoba. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism . Leah4sci. YouTube. [Link]

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps . OrgoSolver. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . Chemistry Steps. [Link]

  • Sodium Borohydride . Common Organic Chemistry. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 . Chemistry LibreTexts. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate . Chemguide. [Link]

  • Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction . SciELO México. [Link]

  • Safety Data Sheet: Sodium borohydride . Carl ROTH. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY . NJ.gov. [Link]

  • 19.15: Reductions of Ketones and Aldehydes . Chemistry LibreTexts. [Link]

  • LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction . Leah4sci. YouTube. [Link]

  • Sodium borohydride - Standard Operating Procedure . University of California, Santa Barbara. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 5-Bromo-4-fluoro-2-methoxybenzaldehyde Couplings

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-4-fluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-4-fluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization for this specific substrate. The unique electronic properties of this molecule, stemming from the interplay of its bromo, fluoro, methoxy, and aldehyde substituents, can present challenges in achieving high yields and purity. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to empower you to overcome these hurdles.

The following sections will delve into the causality behind experimental choices, ensuring a robust and reproducible optimization process. Every recommendation is grounded in established mechanistic principles of palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Temperature-Related Issues

Optimizing the reaction temperature is a critical parameter in palladium-catalyzed cross-coupling reactions.[1][2] Deviations from the optimal temperature can lead to a host of issues, from incomplete conversion to catalyst decomposition and the formation of unwanted byproducts.[3] The table below outlines common problems encountered during couplings with 5-Bromo-4-fluoro-2-methoxybenzaldehyde, their probable causes related to temperature, and actionable solutions.

Observed Issue Probable Cause (Temperature-Related) Recommended Solution & Rationale
Low or No Conversion Temperature too low: The activation energy for one or more steps in the catalytic cycle (e.g., oxidative addition, reductive elimination) is not being met.[4]Incrementally increase the temperature: Raise the temperature in 10-20 °C intervals. A good starting point for many Suzuki-Miyaura reactions is 60-80 °C.[5][6] Monitor the reaction progress at each temperature point by TLC or LC-MS to identify the optimal range.
Formation of Side Products (e.g., Homocoupling, Protodehalogenation) Temperature too high: Elevated temperatures can promote side reactions. Homocoupling of the boronic acid partner can be exacerbated at higher temperatures. Protodehalogenation (replacement of the bromine with hydrogen) can also become more prevalent.Decrease the reaction temperature: If the desired product is forming but significant byproducts are also present, reducing the temperature may improve selectivity. Consider running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Decomposition of Starting Material or Product Temperature too high: The aldehyde functionality on the substrate or the desired product may be thermally labile. High temperatures can lead to decomposition, resulting in a complex mixture and reduced yield.Lower the reaction temperature: Screen a range of lower temperatures (e.g., room temperature to 60 °C). While the reaction may be slower, preserving the integrity of the reactants and products is crucial for a successful outcome.
Catalyst Decomposition (Formation of Palladium Black) Temperature too high: The palladium catalyst can be sensitive to high temperatures, leading to aggregation and the formation of inactive palladium black.[3][7] This is particularly relevant for certain ligand systems.Reduce the reaction temperature: Lowering the temperature can help maintain the stability of the catalytic complex. Additionally, ensure the reaction is conducted under a strictly inert atmosphere, as oxygen can also contribute to catalyst decomposition.[3]
Inconsistent Results Between Batches Poor temperature control: Fluctuations in the reaction temperature can lead to variability in yield and purity. This can be an issue with oil baths or heating mantles that are not precisely controlled.Use a reliable heating system: Employ a temperature-controlled heating block or a well-calibrated oil bath with a digital thermometer to ensure consistent and accurate temperature throughout the reaction.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in your coupling reactions.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory CheckConversion Low or No Conversion? Start->CheckConversion CheckByproducts Significant Byproducts? CheckConversion->CheckByproducts No IncreaseTemp Increase Temperature (e.g., in 10-20 °C increments) CheckConversion->IncreaseTemp Yes CheckDecomposition Starting Material/Product Decomposition? CheckByproducts->CheckDecomposition No DecreaseTemp Decrease Temperature CheckByproducts->DecreaseTemp Yes CheckCatalyst Catalyst Decomposition (Pd Black)? CheckDecomposition->CheckCatalyst No CheckDecomposition->DecreaseTemp Yes CheckCatalyst->DecreaseTemp Yes OptimizeOther Optimize Other Parameters (Catalyst, Ligand, Base, Solvent) CheckCatalyst->OptimizeOther No End Reaction Optimized IncreaseTemp->End DecreaseTemp->End OptimizeOther->End

Caption: A decision tree for troubleshooting temperature in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with 5-Bromo-4-fluoro-2-methoxybenzaldehyde?

A: For many Suzuki-Miyaura reactions, a good starting point is between 60 °C and 80 °C.[5][6] However, due to the presence of the aldehyde group which can be sensitive, it is advisable to start at a lower temperature, such as 50 °C, and gradually increase it if the reaction is sluggish.

Q2: How does the fluorine substituent affect the optimal reaction temperature?

A: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond. This may necessitate slightly higher temperatures to facilitate the oxidative addition step in the catalytic cycle. However, this effect is balanced by the other substituents, so empirical optimization is still necessary.

Q3: Can microwave irradiation be used to optimize the reaction temperature?

A: Yes, microwave-assisted heating can be a powerful tool for rapidly screening reaction temperatures and can often reduce reaction times significantly.[7] The controlled heating provided by a microwave reactor allows for precise temperature management, which is beneficial for optimization studies.

Q4: My reaction works at a higher temperature, but the yield is still low. What else should I consider?

A: If optimizing the temperature alone does not lead to a satisfactory yield, it is important to consider other reaction parameters.[8] These include the choice of palladium catalyst, ligand, base, and solvent. The interplay between these factors is complex, and a systematic optimization of each is recommended.

Q5: At what point should I suspect catalyst decomposition due to high temperature?

A: A key visual indicator of catalyst decomposition is the formation of a black precipitate, commonly referred to as palladium black.[3] If you observe this, it is a strong indication that the reaction temperature is too high for the chosen catalytic system.

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol provides a general framework for systematically screening the optimal reaction temperature for the Suzuki-Miyaura coupling of 5-Bromo-4-fluoro-2-methoxybenzaldehyde with a generic boronic acid.

Materials:

  • 5-Bromo-4-fluoro-2-methoxybenzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vials with stir bars

  • Temperature-controlled heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 5-Bromo-4-fluoro-2-methoxybenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) to a series of reaction vials each containing a stir bar.

  • Solvent Addition: To each vial, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of 0.1 M with respect to the 5-Bromo-4-fluoro-2-methoxybenzaldehyde.

  • Temperature Screening: Seal the vials and place them in a pre-heated temperature-controlled block or oil bath at different temperatures (e.g., 50 °C, 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Reaction Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2, 4, 8, and 16 hours), take a small aliquot from each reaction vial for analysis by TLC or LC-MS to monitor the consumption of starting material and the formation of the desired product.

  • Work-up (for analysis): Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer.

  • Data Analysis: Compare the conversion and product formation across the different temperatures and time points to determine the optimal reaction temperature.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the temperature screening protocol.

ExperimentalWorkflow Setup 1. Reaction Setup (Reactants, Catalyst, Base) Solvent 2. Add Degassed Solvents (Dioxane/Water) Setup->Solvent Heating 3. Heat at Different Temperatures (50, 60, 70, 80, 90, 100 °C) Solvent->Heating Monitoring 4. Monitor Reaction Progress (TLC/LC-MS at various time points) Heating->Monitoring Analysis 5. Analyze Data to Determine Optimal Temperature Monitoring->Analysis

Caption: A flowchart of the temperature screening experiment.

By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively optimize the reaction temperature for couplings involving 5-Bromo-4-fluoro-2-methoxybenzaldehyde, leading to improved yields, higher purity, and more robust and reproducible synthetic procedures.

References

  • BenchChem. (n.d.). Temperature optimization for reactions with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand....
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Optimization

Preventing byproduct formation in reactions with 5-Bromo-4-fluoro-2-methoxybenzaldehyde

Welcome to the technical support center for 5-Bromo-4-fluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-4-fluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges related to byproduct formation and provide field-proven troubleshooting strategies to ensure the success of your synthetic endeavors.

Introduction to the Reactivity of 5-Bromo-4-fluoro-2-methoxybenzaldehyde

5-Bromo-4-fluoro-2-methoxybenzaldehyde is a trifunctional aromatic compound, offering synthetic handles at the aldehyde, the fluorine-substituted carbon, and the bromine-substituted carbon. This multifunctionality, while advantageous, also presents unique challenges in controlling selectivity and preventing the formation of unwanted byproducts. Understanding the interplay of the electronic effects of the substituents is crucial. The electron-withdrawing nature of the aldehyde and the halogens activates the aromatic ring, influencing its reactivity in various transformations.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: Reactions at the Aldehyde Group

Question 1: I am observing the formation of a carboxylic acid and an alcohol corresponding to my starting material, especially under basic conditions. What is happening and how can I prevent it?

Answer:

You are likely observing a Cannizzaro reaction . This is a common disproportionation reaction for aldehydes that lack α-hydrogens, such as 5-Bromo-4-fluoro-2-methoxybenzaldehyde, when subjected to strong basic conditions. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[1][2]

Causality: The absence of an acidic α-proton prevents the formation of an enolate. Instead, a hydroxide ion attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde.

Troubleshooting Guide: Preventing the Cannizzaro Reaction

StrategyActionRationale
pH Control Maintain the reaction pH below 10, if your desired reaction permits. Use milder bases such as K₂CO₃ or Et₃N instead of strong bases like NaOH or KOH.Strong bases promote the nucleophilic attack of hydroxide on the carbonyl carbon, initiating the Cannizzaro reaction.[1][2]
Temperature Control Run the reaction at the lowest temperature compatible with the desired transformation.Higher temperatures can accelerate the rate of the Cannizzaro reaction.
Crossed Cannizzaro If applicable to your synthesis, consider a "crossed" Cannizzaro reaction by using a sacrificial, more reactive aldehyde like formaldehyde.Formaldehyde is preferentially oxidized, allowing your more valuable aldehyde to be reduced to the desired alcohol with higher yield.[1]
Protecting Group Protect the aldehyde as an acetal before proceeding with reactions requiring strongly basic conditions.Acetals are stable to basic conditions and prevent reactions at the carbonyl group.[3]

dot

Cannizzaro_Reaction Aldehyde1 5-Bromo-4-fluoro-2-methoxybenzaldehyde Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate Nucleophilic attack by OH⁻ Aldehyde2 5-Bromo-4-fluoro-2-methoxybenzaldehyde Hydride_Transfer Hydride Transfer Aldehyde2->Hydride_Transfer Base Strong Base (e.g., NaOH) Base->Aldehyde1 Intermediate->Hydride_Transfer Carboxylic_Acid 5-Bromo-4-fluoro-2-methoxybenzoic acid Hydride_Transfer->Carboxylic_Acid Alcohol (5-Bromo-4-fluoro-2-methoxyphenyl)methanol Hydride_Transfer->Alcohol

Caption: Byproduct formation via the Cannizzaro Reaction.

Question 2: I am attempting a condensation reaction (e.g., Knoevenagel, Wittig) but am getting low yields and a complex mixture of products. What are the likely side reactions?

Answer:

In condensation reactions, several side reactions can occur, especially with an activated aldehyde like this one.

  • Knoevenagel Condensation: A common side reaction is the Michael addition of the active methylene compound to the newly formed α,β-unsaturated product. Also, with certain catalysts and conditions, the desired decarboxylation may not go to completion, or a second decarboxylation may occur if the product is susceptible.[4]

  • Wittig Reaction: The primary byproduct is triphenylphosphine oxide, which can sometimes complicate purification.[5] Side reactions can include oxidation of the ylide or undesired E/Z isomerization of the product alkene. The reactivity of the aldehyde is generally high due to the electron-withdrawing groups.[6]

Troubleshooting Guide: Optimizing Condensation Reactions

ReactionStrategyActionRationale
Knoevenagel Control Stoichiometry Use a slight excess of the aldehyde.Minimizes the concentration of the active methylene nucleophile, reducing the chance of a subsequent Michael addition.[7]
Catalyst Choice Use a weaker base (e.g., piperidine, pyridine) or a Lewis acid catalyst.Strong bases can lead to higher enolate concentrations, promoting side reactions.[8]
Temperature & Time Optimize the reaction temperature and time.Forcing the reaction with excessive heat or time can lead to byproduct formation.[4]
Wittig Purification Use column chromatography or crystallization to remove triphenylphosphine oxide.Triphenylphosphine oxide is often crystalline and can be separated from the desired alkene.
Ylide Stability Choose the appropriate ylide (stabilized vs. unstabilized) to control the stereoselectivity (E/Z) of the alkene product.The structure of the ylide influences the reaction mechanism and stereochemical outcome.[9]

dot

Condensation_Troubleshooting Start Condensation Reaction with 5-Bromo-4-fluoro-2-methoxybenzaldehyde Low_Yield Low Yield / Byproducts Start->Low_Yield Knoevenagel Knoevenagel Condensation Low_Yield->Knoevenagel Wittig Wittig Reaction Low_Yield->Wittig Michael_Addition Michael Addition Byproduct Knoevenagel->Michael_Addition Incomplete_Decarboxylation Incomplete Decarboxylation Knoevenagel->Incomplete_Decarboxylation Catalyst_Choice Optimize Catalyst Knoevenagel->Catalyst_Choice Triphenylphosphine_Oxide Triphenylphosphine Oxide Removal Wittig->Triphenylphosphine_Oxide Control_Stoichiometry Control Stoichiometry Michael_Addition->Control_Stoichiometry Optimize_Conditions Optimize Temp/Time Incomplete_Decarboxylation->Optimize_Conditions Purification Purification Strategy Triphenylphosphine_Oxide->Purification

Caption: Decision tree for troubleshooting condensation reactions.

Question 3: How can I perform a reaction on another part of the molecule without affecting the aldehyde group?

Answer:

The most reliable method is to use a protecting group for the aldehyde. Acetals are excellent protecting groups for aldehydes as they are stable to a wide range of nucleophiles, bases, and organometallic reagents.[3]

Experimental Protocol: Acetal Protection

  • Setup: To a solution of 5-Bromo-4-fluoro-2-methoxybenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equivalents).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting acetal can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Deprotection: The acetal can be easily removed by treatment with aqueous acid (e.g., dilute HCl or acetic acid) in a solvent like acetone or THF.

Category 2: Reactions at the Fluorine Position

Question 4: I am observing substitution of the fluorine atom when using nucleophiles like methoxide or amines. How can I avoid this?

Answer:

You are encountering a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom on the ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. Fluorine is a surprisingly good leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[10]

Causality: The aldehyde group, particularly at the ortho position, helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Protic solvents like methanol can also facilitate this reaction, especially when using alkoxide nucleophiles.[11]

Troubleshooting Guide: Preventing SNAr at the Fluorine Position

StrategyActionRationale
Solvent Choice Switch from a protic solvent (e.g., methanol) to an aprotic solvent (e.g., THF, DMF, or toluene).Aprotic solvents are less likely to facilitate the SNAr reaction, especially with alkoxide nucleophiles.[11]
Temperature Control Perform the reaction at lower temperatures.SNAr reactions are often accelerated by heat. Reducing the temperature can favor the desired reaction pathway if it has a lower activation energy.
Base Selection Use a non-nucleophilic base if a base is required for your primary reaction.Strong nucleophilic bases (e.g., NaOMe) can directly participate in SNAr. Consider bases like K₂CO₃ or organic amines if compatible.
Protect the Aldehyde If the SNAr is particularly problematic, consider protecting the aldehyde as an acetal.Converting the aldehyde to an acetal reduces its electron-withdrawing ability, thus deactivating the ring towards SNAr.

dot

SNAr_Mechanism Substrate 5-Bromo-4-fluoro-2-methoxybenzaldehyde Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->Meisenheimer Attack at C-F Product Substitution Product Meisenheimer->Product Elimination of F⁻ Leaving_Group F⁻

Caption: Mechanism of SNAr at the fluorine position.

Category 3: Reactions at the Bromine Position

Question 5: In my Suzuki-Miyaura coupling reaction, I am seeing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this byproduct?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen and can be catalyzed by palladium species.[12][13]

Troubleshooting Guide: Minimizing Homocoupling in Suzuki Coupling

StrategyActionRationale
Inert Atmosphere Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.Oxygen can promote the oxidative homocoupling of the boronic acid.[12][13]
Slow Addition Add the boronic acid solution slowly to the reaction mixture containing the aryl bromide and catalyst.Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[14]
Pre-activation Pre-stir the mixture of the palladium catalyst, base, and your 5-Bromo-4-fluoro-2-methoxybenzaldehyde for a short period before adding the boronic acid.This can help ensure the formation of the active Pd(0) catalyst and favor the oxidative addition step with the aryl bromide over the homocoupling pathway.[15]
Choice of Base & Solvent Optimize the base and solvent system.The choice of base and solvent can influence the rate of transmetalation versus homocoupling.

dot

Suzuki_Byproducts Start Suzuki Coupling Desired_Product Cross-Coupled Product Start->Desired_Product Homocoupling Homocoupling Byproduct Start->Homocoupling Slow_Addition Slow Boronic Acid Addition Homocoupling->Slow_Addition Minimize with Inert_Atmosphere Degas / Inert Atmosphere Homocoupling->Inert_Atmosphere Prevent with Pre_activation Pre-activate Catalyst Homocoupling->Pre_activation Minimize with Oxygen Presence of O₂ Oxygen->Homocoupling Promotes

Caption: Strategies to minimize homocoupling in Suzuki reactions.

References

  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. [Link]

  • Yoruk, O., & Karakuş, E. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)...[Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Plesu, N., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2017, July 25). How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?[Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • ResearchGate. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. [Link]

  • Reddit. (2022, September 30). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • ResearchGate. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. [Link]

  • Taylor & Francis. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Quora. (2023, December 30). Is the Cannizzaro reaction possible if we react methanal with benzaldehyde?[Link]

  • ResearchGate. (2017, July 25). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?[Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • PubMed Central. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ACS Omega. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • SlidePlayer. (n.d.). Cannizzaro Reaction. [Link]

  • University of Massachusetts Amherst. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. [Link]

Sources

Troubleshooting

Stability issues of 5-Bromo-4-fluoro-2-methoxybenzaldehyde under acidic/basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating its Stability Challenges Welcome to the technical support center for 5-Bromo-4-fluoro-2-methoxybenzaldehyde. This resource is designed...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating its Stability Challenges

Welcome to the technical support center for 5-Bromo-4-fluoro-2-methoxybenzaldehyde. This resource is designed to provide in-depth guidance and troubleshooting for stability issues that may arise during your experiments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns with 5-Bromo-4-fluoro-2-methoxybenzaldehyde?

A1: The main stability concerns for 5-Bromo-4-fluoro-2-methoxybenzaldehyde revolve around its reactivity under acidic and basic conditions. The aldehyde functional group is susceptible to various reactions, and the methoxy group can also be a point of cleavage under harsh conditions. It is recommended to store the compound under inert conditions to prevent degradation.[1]

Acidic Conditions

Q2: My reaction requires acidic conditions. What potential degradation pathways should I be aware of for 5-Bromo-4-fluoro-2-methoxybenzaldehyde?

A2: Under acidic conditions, the primary points of reactivity are the aldehyde and methoxy groups.

  • Aldehyde Group Reactivity: The carbonyl oxygen of the aldehyde can be protonated by an acid, which increases the electrophilicity of the carbonyl carbon.[2] This makes it more susceptible to nucleophilic attack. If water is present, this can lead to the formation of a gem-diol (hydrate).[2] While this is often a reversible equilibrium, it can affect reaction kinetics and product distribution. Other potential reactions include condensation reactions if other nucleophiles are present.[2]

  • Ether Cleavage: The methoxy group (an ether) can undergo cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions. This would result in the formation of a hydroxyl group at the 2-position.

Q3: I'm observing an unexpected byproduct in my acidic reaction. How can I identify it?

A3: The most likely byproduct under mild acidic conditions is the corresponding carboxylic acid, formed through oxidation of the aldehyde. Under more forcing conditions, cleavage of the methoxy group could lead to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. To identify the byproduct, we recommend using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Comparing the spectral data of your reaction mixture to known standards of potential degradation products will aid in identification.

Basic Conditions

Q4: Can I use strong bases in reactions with 5-Bromo-4-fluoro-2-methoxybenzaldehyde? What are the risks?

A4: The use of strong bases poses a significant risk of inducing the Cannizzaro reaction, especially in the absence of α-hydrogens, which is the case for this benzaldehyde derivative. This disproportionation reaction would lead to a mixture of the corresponding carboxylic acid (5-Bromo-4-fluoro-2-methoxybenzoic acid) and alcohol (5-Bromo-4-fluoro-2-methoxybenzyl alcohol).

Q5: I need to perform a reaction under basic conditions. Are there any strategies to minimize degradation?

A5: To minimize the risk of the Cannizzaro reaction, consider the following:

  • Use a non-nucleophilic base: If the base is only required as a proton scavenger, a sterically hindered, non-nucleophilic base may be a better choice than hydroxide or alkoxides.

  • Temperature control: The Cannizzaro reaction is often promoted by higher temperatures. Running your reaction at a lower temperature may help to suppress this side reaction.

  • Anhydrous conditions: The presence of water can facilitate the Cannizzaro reaction. Ensuring your reaction is run under anhydrous conditions can be beneficial.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Step Scientific Rationale
Degradation of starting materialVerify the purity of your 5-Bromo-4-fluoro-2-methoxybenzaldehyde before starting the reaction using HPLC or NMR.Impurities can interfere with the reaction or indicate that the starting material has already degraded.
Formation of gem-diol (hydrate) in acidic, aqueous mediaIf your reaction is in an aqueous acidic medium, consider that a portion of the aldehyde may be in the less reactive hydrate form.The gem-diol is generally less reactive as an electrophile than the free aldehyde.
Side reactions under acidic/basic conditionsAnalyze your crude reaction mixture by HPLC or TLC to check for the presence of byproducts.The presence of unexpected spots or peaks can indicate degradation pathways are competing with your desired reaction.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step Scientific Rationale
Cannizzaro reaction under basic conditionsIf using a strong base, analyze the reaction mixture for the corresponding carboxylic acid and alcohol. Consider using a weaker, non-nucleophilic base.Benzaldehydes without α-hydrogens are prone to disproportionation in the presence of strong bases.
Cleavage of the methoxy groupUnder strongly acidic or basic conditions, check for the formation of the corresponding phenol.Aryl ethers can be cleaved under harsh conditions.

Experimental Protocols

Protocol 1: Stability Assessment of 5-Bromo-4-fluoro-2-methoxybenzaldehyde by HPLC

This protocol provides a framework for assessing the stability of the target compound under specific acidic or basic conditions.

Materials:

  • 5-Bromo-4-fluoro-2-methoxybenzaldehyde

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of desired concentration

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Bromo-4-fluoro-2-methoxybenzaldehyde in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Study:

    • Acidic: To a known volume of the stock solution, add an equal volume of the desired concentration of HCl solution.

    • Basic: To a known volume of the stock solution, add an equal volume of the desired concentration of NaOH solution.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperature) for a specific time course (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, take an aliquot of the reaction mixture, neutralize it if necessary, and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system. A typical method would use a C18 column with a gradient elution of acetonitrile and water. Monitor the disappearance of the starting material peak and the appearance of any new peaks.

Data Analysis: Plot the percentage of the remaining 5-Bromo-4-fluoro-2-methoxybenzaldehyde against time for each condition. This will provide a quantitative measure of its stability.

Visualizing Degradation Pathways

Potential Degradation under Acidic Conditions

acidic_degradation A 5-Bromo-4-fluoro-2-methoxybenzaldehyde B Protonated Aldehyde A->B + H+ D 5-Bromo-4-fluoro-2-hydroxybenzaldehyde A->D Strong Acid Ether Cleavage C Gem-diol (Hydrate) B->C + H2O - H+

Caption: Potential degradation pathways in acidic media.

Potential Degradation under Basic Conditions

basic_degradation A 5-Bromo-4-fluoro-2-methoxybenzaldehyde B Cannizzaro Reaction Intermediate A->B + OH- C 5-Bromo-4-fluoro-2-methoxybenzoic acid B->C Hydride Transfer D 5-Bromo-4-fluoro-2-methoxybenzyl alcohol B->D Protonation

Caption: Cannizzaro reaction pathway in basic media.

Quantitative Data Summary

The following table provides a hypothetical summary of stability data that could be generated using the protocol described above. Actual results will vary based on specific experimental conditions.

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradation Product(s)
0.1 M HCl2524< 5%Gem-diol (in equilibrium)
1 M HCl608~15%5-Bromo-4-fluoro-2-hydroxybenzaldehyde
0.1 M NaOH2524~20%Cannizzaro products
1 M NaOH604> 90%Cannizzaro products

References

  • Blog. (2025, August 18). What are the reactions of benzaldehyde in acidic media? Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 5-Bromo-4-fluoro-2-methoxybenzaldehyde and Its Isomers

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the case of substituted benza...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the case of substituted benzaldehydes, such as the isomers of bromo-fluoro-methoxybenzaldehyde, subtle differences in substituent positions on the aromatic ring can lead to vastly different chemical properties and biological activities. This guide provides an in-depth comparison of spectroscopic techniques to definitively identify and differentiate 5-Bromo-4-fluoro-2-methoxybenzaldehyde from its closely related isomers.

The primary challenge lies in the potential for isomeric confusion during synthesis. Without rigorous spectroscopic analysis, a researcher might incorrectly identify the synthesized product, leading to flawed downstream experiments and unreliable structure-activity relationship (SAR) studies. This guide will equip you with the rationale behind experimental choices and the ability to interpret spectral data with confidence.

The Challenge: Differentiating Key Isomers

The focus of this guide is to provide a comparative analysis for confirming the structure of 5-Bromo-4-fluoro-2-methoxybenzaldehyde and distinguishing it from its common isomers. The principles discussed here are broadly applicable to a wide range of substituted aromatic compounds.

Compound NameMolecular FormulaMolecular WeightCAS Number
5-Bromo-4-fluoro-2-methoxybenzaldehydeC₈H₆BrFO₂233.03 g/mol N/A
4-Bromo-2-fluoro-5-methoxybenzaldehydeC₈H₆BrFO₂233.04 g/mol 749931-20-2[1]
2-Bromo-4-fluoro-5-methoxybenzaldehydeC₈H₆BrFO₂233.03 g/mol 865186-62-5
4-Bromo-5-fluoro-2-methoxybenzaldehydeC₈H₆BrFO₂233.03 g/mol N/A

¹H NMR Spectroscopy: A First Look at the Aromatic Region

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the first and most informative technique for elucidating the substitution pattern of an aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of their relative positions.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a sufficient number of scans (typically 16-64) should be used to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Comparative Analysis of ¹H NMR Spectra

The key to differentiating the isomers lies in the number of signals in the aromatic region and their splitting patterns.

CompoundExpected Aromatic ¹H SignalsAldehyde Proton (δ, ppm)Methoxy Protons (δ, ppm)
5-Bromo-4-fluoro-2-methoxybenzaldehyde Two singlets (or narrow doublets due to long-range coupling)~10.3~3.9
4-Bromo-2-fluoro-5-methoxybenzaldehyde Two doublets~10.3~3.9
2-Bromo-4-fluoro-5-methoxybenzaldehyde Two doublets~10.4~3.9
4-Bromo-5-fluoro-2-methoxybenzaldehyde Two doublets~10.3~3.9

Expert Insights:

  • The Aldehyde Proton: The aldehyde proton will consistently appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

  • The Methoxy Protons: The methoxy group protons will present as a sharp singlet around δ 3.9 ppm.

  • Aromatic Protons - The Key to Differentiation:

    • 5-Bromo-4-fluoro-2-methoxybenzaldehyde: The two aromatic protons are in significantly different electronic environments and lack adjacent proton neighbors, leading to two distinct singlets. The proton at C-3 will be deshielded by the adjacent aldehyde and methoxy groups, while the proton at C-6 will be influenced by the bromine.

    • Other Isomers: In the other isomers, the two aromatic protons will be coupled to each other, resulting in two doublets. The magnitude of the ortho-coupling constant (³JHH) will be in the range of 7-9 Hz. The chemical shifts will be influenced by the specific arrangement of the electron-withdrawing (Br, F, CHO) and electron-donating (OCH₃) groups. For instance, in 4-Bromo-2-fluoro-5-methoxybenzaldehyde, the proton at C-3 will be a doublet coupled to the proton at C-6.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Comparative Analysis of ¹³C NMR Spectra
CompoundExpected Aromatic ¹³C SignalsCarbonyl Carbon (δ, ppm)Methoxy Carbon (δ, ppm)
5-Bromo-4-fluoro-2-methoxybenzaldehyde 6 signals~188-190~56
4-Bromo-2-fluoro-5-methoxybenzaldehyde 6 signals~188-190~56
2-Bromo-4-fluoro-5-methoxybenzaldehyde 6 signals~188-190~56
4-Bromo-5-fluoro-2-methoxybenzaldehyde 6 signals~188-190~56

Expert Insights:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and will appear at a characteristic chemical shift between δ 188 and 195 ppm.[2]

  • Methoxy Carbon: The methoxy carbon will be found in the upfield region, typically around δ 56 ppm.[2]

  • Aromatic Carbons and C-F Coupling: The key to distinguishing the isomers with ¹³C NMR lies in observing the large one-bond carbon-fluorine coupling constants (¹JCF), which are typically in the range of 240-260 Hz, and smaller two- and three-bond couplings (²JCF and ³JCF).

    • 5-Bromo-4-fluoro-2-methoxybenzaldehyde: The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large ¹JCF. The adjacent carbons (C-3 and C-5) will show smaller couplings.

    • By carefully analyzing the chemical shifts and the C-F coupling patterns for each isomer, a definitive structural assignment can be made. For example, the chemical shift of the carbon bearing the bromine will be significantly more upfield than the carbon bearing the fluorine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Comparative Analysis of IR Spectra

The IR spectra of all isomers will exhibit characteristic absorptions for the aldehyde and aromatic functionalities.

Functional GroupCharacteristic Absorption (cm⁻¹)Comments
Aldehyde C-H Stretch2850-2820 and 2750-2720Two distinct bands are often observed.
Carbonyl (C=O) Stretch1710-1680The position is influenced by conjugation with the aromatic ring.
Aromatic C=C Stretch1600-1450A series of sharp bands.
C-O (methoxy) Stretch1275-1200 (asymmetric) and 1075-1020 (symmetric)
C-F Stretch1250-1000Can be difficult to assign definitively due to overlap with other absorptions.
C-Br Stretch680-515In the fingerprint region.

Expert Insights:

While IR spectroscopy is excellent for confirming the presence of the aldehyde, methoxy, and aromatic groups, it is generally less powerful than NMR for distinguishing between these specific isomers. The subtle shifts in absorption frequencies due to the different substitution patterns are often too small to be diagnostic on their own. However, it serves as a crucial quality control check to ensure the primary functional groups are intact.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Comparative Analysis of Mass Spectra
FeatureExpected Observation
Molecular Ion (M⁺) A prominent peak at m/z 232 and 234 in an approximate 1:1 ratio.
Key Fragments Loss of H (M-1), CHO (M-29), CH₃ (M-15), and Br (M-79/81).

Expert Insights:

  • Isotopic Pattern of Bromine: The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), which is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: While the main fragmentation pathways (loss of H, CHO, CH₃, Br) will be common to all isomers, the relative intensities of the fragment ions may differ slightly. However, like IR, mass spectrometry is more useful for confirming the molecular formula and the presence of a bromine atom than for definitively distinguishing between the isomers.

Workflow for Structural Confirmation

A logical workflow ensures a comprehensive and accurate structural determination.

Caption: Workflow for the spectroscopic confirmation of substituted benzaldehydes.

Conclusion

The definitive structural confirmation of 5-Bromo-4-fluoro-2-methoxybenzaldehyde and its isomers is a multi-step process that relies on the synergistic use of several spectroscopic techniques. While mass spectrometry and IR spectroscopy are invaluable for confirming the molecular formula and the presence of key functional groups, ¹H and ¹³C NMR are the most powerful tools for unambiguously determining the substitution pattern on the aromatic ring. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, particularly the C-F couplings in the ¹³C NMR spectrum, a researcher can confidently distinguish between these closely related isomers. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of chemical research.

References

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. Available from: [Link]

  • ResearchGate. 2-Bromo-5-fluorobenzaldehyde. Available from: [Link]

  • SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubChem. 2-Bromo-5-fluoro-4-(methoxymethoxy)benzaldehyde. Available from: [Link]

  • Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Available from: [Link]

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Comparative

A Comparative Guide to Biological Screening Assays for Derivatives of 5-Bromo-4-fluoro-2-methoxybenzaldehyde

In the landscape of modern drug discovery, the benzaldehyde scaffold represents a privileged structure, a foundation upon which a multitude of biologically active molecules are built. The introduction of halogen atoms an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzaldehyde scaffold represents a privileged structure, a foundation upon which a multitude of biologically active molecules are built. The introduction of halogen atoms and other functional groups, as seen in derivatives of 5-Bromo-4-fluoro-2-methoxybenzaldehyde, can dramatically modulate their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative framework for selecting and implementing biological screening assays to elucidate the therapeutic potential of this class of compounds. We will delve into the rationale behind assay selection, present detailed experimental protocols, and offer a comparative analysis of data from structurally related molecules to forecast the potential bioactivities of these novel derivatives.

The Rationale for Screening: Why Substituted Benzaldehydes Warrant Investigation

Benzaldehyde and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory effects.[1][2] The presence of a bromine atom, a fluorine atom, and a methoxy group on the benzaldehyde ring of the titular compound suggests a high potential for novel bioactivity. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[3] Therefore, a systematic screening approach is crucial to identify and characterize the therapeutic promise of its derivatives.

Primary Screening Assays: A Multi-pronged Approach

A robust initial screening strategy should encompass a diverse set of assays to probe for a range of potential biological effects. Based on the known activities of substituted benzaldehydes, we will focus on three key areas: antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity Assessment

The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[3] Halogenated compounds have shown particular promise in this arena.[3]

The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4][5]

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. Positive and negative controls (wells with and without microbial growth, respectively) are essential for validation.

Comparative Data for Structurally Similar Compounds:

CompoundMicroorganismMIC (µg/mL)Reference
BenzaldehydeStaphylococcus aureus≥1024[6]
Halogenated β-methyl-β-nitrostyrene derivativesVarious bacteria and fungiVaries[7]
2,3-DihydroxybenzaldehydeS. aureus (bovine mastitis isolates)500 (MIC50)[6]

Note: The MIC values for derivatives of 5-Bromo-4-fluoro-2-methoxybenzaldehyde would be expected to vary based on the specific modifications made to the parent structure.

Anticancer Activity Evaluation

Many benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9][10] Therefore, assessing the anticancer potential of novel derivatives is a critical step.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][6] It is a reliable and high-throughput method for screening potential anticancer agents.[6]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Comparative Data for Structurally Similar Compounds:

CompoundCell LineIC50 (µM)Reference
Benzyloxybenzaldehyde derivative (ABMM-6)H1299 (lung cancer)14.0[11]
Benzyloxybenzaldehyde derivative (ABMM-24)H1299 (lung cancer)13.7[11]
Benzyloxybenzaldehyde derivative (ABMM-32)H1299 (lung cancer)13.0[11]
4-Hydroxybenzaldehyde derivativeHuman ovarian cancer (A2780)0.75[6]

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition Assays

Substituted benzaldehydes have been shown to inhibit various enzymes, including aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival and chemoresistance.[11][12][13]

This fluorometric assay measures the activity of ALDH by monitoring the production of NADH or NADPH, which is generated when the enzyme oxidizes its substrate.[14]

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, NAD(P)+, the ALDH enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., a specific aldehyde).

  • Fluorometric Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of 340 nm and an emission wavelength of 460 nm, which corresponds to the production of NAD(P)H.[14]

  • Data Analysis: Calculate the rate of the reaction and determine the inhibitory effect of the compound. The IC50 value can be calculated from a dose-response curve.

Comparative Data for Structurally Similar Compounds:

CompoundEnzymeIC50 (µM)Reference
Benzyloxybenzaldehyde derivative (ABMM-15)ALDH1A30.23[11]
Benzyloxybenzaldehyde derivative (ABMM-16)ALDH1A31.29[11]

Visualizing the Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of novel benzaldehyde derivatives.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Hit Identification Compound 5-Bromo-4-fluoro-2-methoxybenzaldehyde Derivatives Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Test Anticancer Anticancer Assays (MTT Assay) Compound->Anticancer Test Enzyme Enzyme Inhibition (ALDH Assay) Compound->Enzyme Test Data IC50 / MIC Determination Antimicrobial->Data Anticancer->Data Enzyme->Data Hit Hit Compound Identification Data->Hit

Caption: A generalized workflow for the initial biological screening of novel compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the biological screening of derivatives of 5-Bromo-4-fluoro-2-methoxybenzaldehyde. By employing a multi-assay approach targeting antimicrobial, anticancer, and enzyme inhibition activities, researchers can efficiently identify promising lead compounds for further development. The provided protocols and comparative data from structurally related molecules serve as a valuable starting point for these investigations. It is imperative to remember that the biological activity of these novel derivatives will be highly dependent on their specific substitutions, and a thorough structure-activity relationship (SAR) study will be essential to optimize their therapeutic potential.

References

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Kim, J. H., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 15(3), 208. [Link]

  • Kowalski, C. J., et al. (2022). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega, 7(4), 3653-3661. [Link]

  • Pal, P., et al. (1983). New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. Neoplasma, 30(5), 555-559. [Link]

  • Gopishetty, B., et al. (2009). Probing the active center of benzaldehyde lyase with substitutions and the pseudo-substrate analog benzoylphosphonic acid methyl ester. Biochemistry, 48(11), 2449-2460. [Link]

  • Trawick, M. L., & Doyle, M. P. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 19(9), 13893-13904. [Link]

  • Lee, J. Y., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 19(6), 333. [Link]

  • Abreu, A. C., et al. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products, 70(7), 1143-1146. [Link]

  • Semantic Scholar. (n.d.). Antitumor activity of benzaldehyde. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some halogenohydroxy aldehydes. [Link]

  • Kim, J. E., et al. (2016). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. Chemico-Biological Interactions, 258, 108-114. [Link]

  • Křen, V., et al. (2021). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 26(11), 3154. [Link]

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • de Freitas, T. S., et al. (2014). Cytotoxic evaluation of substituted benzaldehydes. European Chemical Bulletin, 3(6), 555-558. [Link]

  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Kubiak, M., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Cell Factories, 21(1), 253. [Link]

  • Colvin, T. N., et al. (2021). Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]

  • Farooq, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145-1188. [Link]

Sources

Validation

A Comparative Guide to the Reaction Kinetics of 5-Bromo-4-fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are pivotal intermediates. Their reactivity, dictated by the electr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are pivotal intermediates. Their reactivity, dictated by the electronic and steric nature of their substituents, governs their utility in constructing complex molecular architectures. This guide provides an in-depth analysis of the reaction kinetics of 5-Bromo-4-fluoro-2-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. Through a comparative lens, we will explore its reactivity in key chemical transformations against structurally related alternatives, offering predictive insights grounded in established principles of physical organic chemistry and supported by experimental data from analogous systems.

Understanding the Reactivity Profile of 5-Bromo-4-fluoro-2-methoxybenzaldehyde

The reactivity of the aldehyde functional group in 5-Bromo-4-fluoro-2-methoxybenzaldehyde is intricately modulated by the interplay of its three substituents on the benzene ring: a bromo group at position 5, a fluoro group at position 4, and a methoxy group at position 2. To anticipate its kinetic behavior, we must first dissect the electronic contributions of each substituent.

  • Bromo (-Br) and Fluoro (-F) Groups (Halogens): Both bromine and fluorine are electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack but, crucially, enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity makes the aldehyde more susceptible to nucleophilic attack. While halogens also possess a lone pair of electrons that can participate in resonance (a +M effect), their inductive effect is generally dominant, especially for fluorine.[1]

  • Methoxy (-OCH₃) Group: The methoxy group exhibits a dual electronic nature. It is electron-withdrawing inductively (-I) due to the electronegativity of the oxygen atom. However, it is a strong electron-donating group through resonance (+M) because of the lone pairs on the oxygen atom. In the case of 5-Bromo-4-fluoro-2-methoxybenzaldehyde, the methoxy group is in the ortho position to the aldehyde. Its +M effect increases electron density on the aromatic ring, which can partially counteract the -I effects of the halogens and the aldehyde group itself.

Overall Electronic Landscape: The cumulative effect of these substituents renders the carbonyl carbon of 5-Bromo-4-fluoro-2-methoxybenzaldehyde significantly electrophilic. The potent -I effects of the bromo and fluoro groups are expected to outweigh the +M effect of the methoxy group, leading to a higher reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

Comparative Kinetic Analysis: Key Reactions

We will now compare the predicted reaction kinetics of 5-Bromo-4-fluoro-2-methoxybenzaldehyde with other substituted benzaldehydes in three fundamental reaction types: Knoevenagel condensation, oxidation, and reduction.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound.[2][3] The rate-determining step is typically the nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl carbon of the aldehyde.[4][5]

Predictive Kinetic Comparison:

The reactivity of substituted benzaldehydes in the Knoevenagel condensation is highly dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring accelerate the reaction by making the carbonyl carbon more susceptible to nucleophilic attack. This correlation is often quantified by the Hammett equation, where a positive reaction constant (ρ) indicates that electron-withdrawing substituents enhance the reaction rate.[5][6]

Based on this principle, we can predict the following reactivity order:

Nitrobenzaldehydes > 5-Bromo-4-fluoro-2-methoxybenzaldehyde > Halogenated Benzaldehydes > Benzaldehyde > Methoxybenzaldehydes

  • Nitrobenzaldehydes (e.g., 4-Nitrobenzaldehyde): The nitro group is a very strong electron-withdrawing group, significantly increasing the electrophilicity of the carbonyl carbon and thus leading to faster reaction rates.[7][8]

  • 5-Bromo-4-fluoro-2-methoxybenzaldehyde: The combined electron-withdrawing effects of the bromine and fluorine atoms are expected to make it more reactive than benzaldehyde and simple halogenated or methoxy-substituted benzaldehydes.

  • Halogenated Benzaldehydes (e.g., 4-Chlorobenzaldehyde): The electron-withdrawing nature of the halogen enhances reactivity compared to benzaldehyde.[9]

  • Benzaldehyde: Serves as the baseline for comparison.

  • Methoxybenzaldehydes (e.g., 4-Methoxybenzaldehyde): The strong electron-donating resonance effect of the methoxy group deactivates the carbonyl group towards nucleophilic attack, resulting in slower reaction rates.

Table 1: Predicted Relative Rates of Knoevenagel Condensation

AldehydeKey Substituent EffectsPredicted Relative Rate
4-NitrobenzaldehydeStrong -I, -MFastest
5-Bromo-4-fluoro-2-methoxybenzaldehyde Strong -I (Br, F), Moderate +M (OCH₃)Fast
4-ChlorobenzaldehydeStrong -I, Weak +MModerate
BenzaldehydeNoneBaseline
4-MethoxybenzaldehydeWeak -I, Strong +MSlowest
Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a common transformation, often carried out using reagents like potassium permanganate (KMnO₄) or chromic acid.[10] The mechanism typically involves the formation of a hydrate, which is then oxidized. The rate of this reaction is also influenced by the electronic nature of the substituents on the aromatic ring.

Predictive Kinetic Comparison:

In the oxidation of substituted benzaldehydes, electron-withdrawing groups generally facilitate the reaction.[11] This is because they can stabilize the developing negative charge in the transition state. Therefore, a similar trend in reactivity to the Knoevenagel condensation is expected.

Table 2: Predicted Relative Rates of Oxidation

AldehydePredicted Relative Rate
4-NitrobenzaldehydeFastest
5-Bromo-4-fluoro-2-methoxybenzaldehyde Fast
4-ChlorobenzaldehydeModerate
BenzaldehydeBaseline
4-MethoxybenzaldehydeSlowest
Reduction to Alcohols

The reduction of aldehydes to primary alcohols is readily achieved using hydride reagents such as sodium borohydride (NaBH₄).[12][13] The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

Predictive Kinetic Comparison:

The kinetics of aldehyde reduction with NaBH₄ also follow the principle that a more electrophilic carbonyl carbon will react faster.[14] Therefore, electron-withdrawing substituents on the benzaldehyde ring will accelerate the reduction.

Table 3: Predicted Relative Rates of Reduction with NaBH₄

AldehydePredicted Relative Rate
4-NitrobenzaldehydeFastest
5-Bromo-4-fluoro-2-methoxybenzaldehyde Fast
4-ChlorobenzaldehydeModerate
BenzaldehydeBaseline
4-MethoxybenzaldehydeSlowest

Experimental Protocols for Kinetic Analysis

To experimentally validate these predictions, a comparative kinetic study can be performed. The Knoevenagel condensation is particularly well-suited for this purpose as its progress can be conveniently monitored using UV-Vis spectrophotometry.

Protocol: Comparative Kinetics of Knoevenagel Condensation

Objective: To determine the pseudo-first-order rate constants for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile.

Materials:

  • 5-Bromo-4-fluoro-2-methoxybenzaldehyde

  • 4-Nitrobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Benzaldehyde

  • 4-Methoxybenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thermostated UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each benzaldehyde (0.01 M) in ethanol.

    • Prepare a stock solution of malononitrile (0.1 M) in ethanol.

    • Prepare a stock solution of piperidine (0.01 M) in ethanol.

  • Kinetic Run:

    • In a quartz cuvette, place 2.0 mL of the malononitrile solution and 0.8 mL of ethanol.

    • Add 0.1 mL of the respective benzaldehyde stock solution to the cuvette.

    • Place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding 0.1 mL of the piperidine stock solution.

    • Immediately start monitoring the increase in absorbance at the λ_max of the product over time. The λ_max will vary for each product and should be determined beforehand.

  • Data Analysis:

    • The reaction is carried out under pseudo-first-order conditions with respect to the aldehyde (due to the large excess of malononitrile).

    • Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

    • The slope of the resulting straight line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • Compare the k_obs values for each benzaldehyde to establish the experimental order of reactivity.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Mechanism of Knoevenagel Condensation

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Active Methylene Carbanion (Enolate) Carbanion (Enolate) Active Methylene->Carbanion (Enolate) + Base Aldehyde Aldehyde Carbanion (Enolate)->Active Methylene - Base-H+ Alkoxide Intermediate Alkoxide Intermediate Aldehyde->Alkoxide Intermediate + Carbanion β-Hydroxy Adduct β-Hydroxy Adduct Alkoxide Intermediate->β-Hydroxy Adduct + Base-H+ α,β-Unsaturated Product α,β-Unsaturated Product β-Hydroxy Adduct->α,β-Unsaturated Product - H₂O

Caption: The four key steps of the base-catalyzed Knoevenagel condensation.

Diagram 2: Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehydes, Malononitrile, Catalyst) B Equilibrate Reactants in Cuvette A->B C Initiate Reaction with Catalyst B->C D Monitor Absorbance vs. Time C->D E Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Compare k_obs for Different Aldehydes F->G

Caption: A streamlined workflow for the kinetic analysis of Knoevenagel condensation.

Conclusion

References

  • Knoevenagel condensation between different substituted benzaldehydes... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - IRA Academico Research. (n.d.). Retrieved January 26, 2026, from [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. (2021, October 27). Retrieved January 26, 2026, from [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. (2025, September 16). Retrieved January 26, 2026, from [Link]

  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction by an Automated Flow Reactor - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

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